9-Acetylphenanthrene: A Technical Guide to its Chemical Properties and Experimental Analysis
9-Acetylphenanthrene: A Technical Guide to its Chemical Properties and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical and physical properties of 9-Acetylphenanthrene (CAS No: 2039-77-2). It includes tabulated data for key properties, detailed experimental protocols for its synthesis and analysis, and visualizations of experimental workflows and potential mechanisms of action.
Core Chemical and Physical Properties
9-Acetylphenanthrene is a polycyclic aromatic ketone. Its fundamental identifiers and physicochemical properties are summarized below.
Table 1: Identifiers and General Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2039-77-2 | [1] |
| Molecular Formula | C₁₆H₁₂O | [1] |
| Molecular Weight | 220.27 g/mol | [1] |
| IUPAC Name | 1-(phenanthren-9-yl)ethanone | [1] |
| Synonyms | Methyl 9-phenanthryl ketone, NSC-15306 | [1] |
| InChI | InChI=1S/C16H12O/c1-11(17)16-10-12-6-2-3-7-13(12)14-8-4-5-9-15(14)16/h2-10H,1H3 | [1] |
| InChIKey | UIFAWZBYTTXSOG-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31 |[1] |
Table 2: Physical and Computed Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | White needle-like crystals or powder | [2] |
| Melting Point | 73-74 °C | [3] |
| Boiling Point | 190-200 °C at 2.5 mmHg (0.33 kPa) | [2][4] |
| XLogP3 | 4.1 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Heavy Atom Count | 17 | [1] |
| Complexity | 296 |[1] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of 9-Acetylphenanthrene. A summary of available spectral information is provided below.
Table 3: Summary of Spectral Data
| Technique | Details | Source |
|---|---|---|
| ¹H NMR | 400 MHz in CDCl₃ | [4] |
| ¹³C NMR | Recorded in CDCl₃ | [4] |
| Infrared (IR) | KBr disc or nujol mull techniques are reported. | [4] |
| GC-MS (EI-B) | Top 5 Peaks (m/z): 205 (99.99), 176 (53.40), 206 (16.80), 151 (16.20), 178 (14.60) | [1] |
| LC-MS (LC-ESI-QFT) | Precursor Ion: 221.0961 ([M+H]⁺); Collision Energy: 35 (nominal); Fragmentation: HCD |[1] |
Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. This section outlines protocols for the synthesis and analysis of 9-Acetylphenanthrene.
9-Acetylphenanthrene can be synthesized via the reaction of 9-cyanophenanthrene with a Grignard reagent, followed by acidic workup.[2]
Materials:
-
Magnesium turnings
-
Anhydrous ether
-
Methyl iodide
-
Anhydrous benzene
-
9-Cyanophenanthrene
-
6 N Hydrochloric acid
-
Dilute sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
Grignard Reagent Preparation: A solution of methyl iodide in anhydrous ether is added slowly to magnesium turnings covered with anhydrous ether under a nitrogen atmosphere to form methylmagnesium iodide.
-
Solvent Exchange: After the Grignard reaction is complete, dry benzene is added, and the ether is removed by distillation.
-
Reaction: 9-Cyanophenanthrene is added to the Grignard reagent in benzene, and the mixture is heated under reflux for 3 hours.
-
Hydrolysis: The reaction mixture is cooled and then hydrolyzed by the slow addition of cold 6 N hydrochloric acid. The mixture is then refluxed for 6-8 hours to ensure complete conversion of the intermediate imine to the ketone.
-
Workup and Purification:
-
Recrystallization: The distilled ketone is recrystallized from ethanol to yield pure 9-acetylphenanthrene as white needles.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS): [1]
-
Instrument: Q Exactive Plus Orbitrap Thermo Scientific
-
Ionization: Electrospray Ionization (ESI)
-
Fragmentation Mode: Higher-energy C-trap dissociation (HCD)
-
Column: Kinetex C18 EVO (2.6 µm, 2.1x50 mm) with a precolumn (2.1x5 mm)
Gas Chromatography-Mass Spectrometry (GC-MS): [1]
-
Instrument: JEOL JMS-DX-300
-
Ionization: Electron Ionization (EI-B)
Visualizations
Diagrams are provided below to illustrate the synthesis workflow and a potential biological mechanism of action.
Biological Activity and Reactivity
While extensive peer-reviewed data on the specific biological activity of 9-Acetylphenanthrene is limited, some information is available from chemical suppliers and by analogy to related compounds.
According to technical information from Biosynth, 9-Acetylphenanthrene exhibits an affinity for the glucocorticoid receptor. This binding is suggested to inhibit the normal interaction of cortisol with the receptor, thereby preventing the activation of downstream transcriptional responses. The same source also notes that 9-Acetylphenanthrene may relax smooth muscle cells, possibly by inhibiting calcium ion release. It is important to note that this information is from a commercial supplier and should be verified through independent, peer-reviewed research.
The phenanthrene scaffold is found in many natural products and synthetic compounds with diverse biological activities. Studies on various phenanthrene derivatives have demonstrated:
-
Cytotoxicity: Many phenanthrenequinones and 9,10-dihydrophenanthrenes isolated from natural sources show significant cytotoxic activity against various human cancer cell lines, including lung, prostate, and breast cancer cells.[5][6]
-
Mitotic Impairment: The related compound 9,10-phenanthrenequinone (9,10-PQ), a common air pollutant, has been shown to exert cytotoxicity by impairing mitotic progression and spindle assembly in HeLa cells, independent of reactive oxygen species (ROS) production.[7][8]
-
Metabolic Effects: Phenanthrene has been observed to inhibit adipogenesis (the formation of fat cells) and decrease the expression of the metabolic regulator PPARγ in 3T3-L1 cells.[9]
These findings highlight the potential for the phenanthrene core structure to be a valuable scaffold in drug discovery, although these specific activities cannot be directly attributed to 9-Acetylphenanthrene without further study.
References
- 1. 9-Acetylphenanthrene | C16H12O | CID 74868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 9-ACETYLPHENANTHRENE | 2039-77-2 [chemicalbook.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Page loading... [guidechem.com]
- 5. Cytotoxic phenanthrenequinones and 9,10-dihydrophenanthrenes from Calanthe arisanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of 9,10-Phenanthrenequinone Impairs Mitotic Progression and Spindle Assembly Independent of ROS Production in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Air Pollutant 9,10-Phenanthrenequinone: Role of Reactive Oxygen Species and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenanthrene and its halogenated derivative inhibit adipogenesis and decrease peroxisome proliferator-activated receptor gamma (PPARγ) expression independently of aryl hydrocarbon receptor (AhR) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
